molecular formula C18H22ClNO3 B14891780 O3-Benzyl-L-threonine benzyl ester hydrochloride

O3-Benzyl-L-threonine benzyl ester hydrochloride

Cat. No.: B14891780
M. Wt: 335.8 g/mol
InChI Key: ORVAXKPZMYPUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O3-Benzyl-L-threonine benzyl ester hydrochloride typically involves the esterification of L-threonine with benzyl alcohol, followed by benzylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification and benzylation processes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized threonine derivatives, while reduction can produce reduced threonine esters .

Scientific Research Applications

Chemistry: O3-Benzyl-L-threonine benzyl ester hydrochloride is used as a building block in organic synthesis and peptide chemistry. It serves as a precursor for the synthesis of various peptides and amino acid derivatives .

Biology: In biological research, the compound is utilized in the study of protein structure and function. It aids in the investigation of protein-protein interactions and enzyme mechanisms .

Medicine: It is explored for its role in the synthesis of bioactive peptides and therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of O3-Benzyl-L-threonine benzyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity and influence biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • O-Benzyl-L-threonine benzyl ester
  • L-Threonine benzyl ester hydrochloride
  • N-Benzyl-L-threonine benzyl ester hydrochloride

Comparison: O3-Benzyl-L-threonine benzyl ester hydrochloride is unique due to its specific benzylation pattern and hydrochloride salt form. This uniqueness imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry. Compared to similar compounds, it offers enhanced stability and reactivity under certain conditions .

Properties

IUPAC Name

benzyl 2-amino-3-phenylmethoxybutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-14(21-12-15-8-4-2-5-9-15)17(19)18(20)22-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13,19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVAXKPZMYPUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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